7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione” is a type of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compound . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They are synthesized for the treatment of mTOR-related and PI3K-related diseases .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . Subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines are also involved .Molecular Structure Analysis
The molecular formula of the compound is C14H13Cl2N3 . The InChI code is 1S/C14H13Cl2N3/c15-13-11-6-7-19 (8-10-4-2-1-3-5-10)9-12 (11)17-14 (16)18-13/h1-5H,6-9H2 .Chemical Reactions Analysis
The compound is used in the synthesis of 2-pyridyl-substituted derivatives . It is also used in the preparation of compounds that act as PARP inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.09 . It has a melting point of 198 °C . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Application 1: Axl Inhibitor
- Summary of the Application : This compound has been used in the development of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as selective Axl inhibitors . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and inhibiting it has potential therapeutic applications in cancer treatment .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the search results. However, typically, the development of such inhibitors involves chemical synthesis of the compound, followed by in vitro and in vivo testing to evaluate its inhibitory activity and selectivity .
- Results or Outcomes : The compound was identified as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .
Application 2: Synthesis of 2-pyridyl-substituted derivatives
- Summary of the Application : The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” has been used in the synthesis of 2-pyridyl-substituted derivatives . These derivatives can have various applications in medicinal chemistry, depending on their specific properties.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the search results. However, the synthesis of such derivatives typically involves a series of chemical reactions, purification steps, and characterization of the final product .
- Results or Outcomes : The outcomes of this research were not detailed in the search results. However, the successful synthesis of these derivatives would expand the range of available compounds for further testing in various applications .
Application 3: Synthesis of 2-methyl derivatives
- Summary of the Application : The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” has been used in the synthesis of 2-methyl derivatives . These derivatives can have various applications in medicinal chemistry, depending on their specific properties.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the search results. However, the synthesis of such derivatives typically involves a series of chemical reactions, purification steps, and characterization of the final product .
- Results or Outcomes : The outcomes of this research were not detailed in the search results. However, the successful synthesis of these derivatives would expand the range of available compounds for further testing in various applications .
Safety And Hazards
properties
IUPAC Name |
7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBNPAECUWPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487036 | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
62459-02-3 | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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